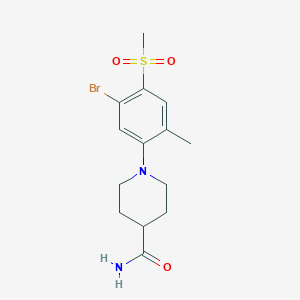

1-(5-Brom-2-methyl-4-(methylsulfonyl)phenyl)piperidin-4-carboxamid

Übersicht

Beschreibung

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group and a phenyl ring that is further substituted with bromine, methyl, and methylsulfonyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

The compound 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a notable chemical entity in medicinal chemistry, particularly due to its potential applications in drug design and development. This article explores its applications across various scientific domains, including pharmacology, medicinal chemistry, and biological research.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, the inhibition of the WDR5-MYC interaction has been linked to the reduction of MYC localization to chromatin, which is crucial in many cancers . This compound could potentially serve as a lead compound for developing inhibitors targeting MYC-driven tumors.

Neuropharmacology

Compounds with similar structures have been investigated for their neuroprotective effects. The modulation of neurotransmitter systems via piperidine derivatives can lead to advancements in treating neurodegenerative diseases . The presence of the methylsulfonyl group may enhance solubility and bioavailability, making it a candidate for further exploration in neuropharmacology.

Building Block for Drug Development

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide serves as an important intermediate in synthesizing more complex pharmaceutical agents. Its unique functional groups allow chemists to modify and create derivatives with tailored biological activities .

Mechanistic Studies

This compound can be utilized in mechanistic studies to understand the pathways involved in various diseases. By investigating how it interacts with specific biological targets, researchers can elucidate its role in cellular processes and disease mechanisms .

Table: Summary of Research Findings

Notable Case Studies

- WDR5-MYC Interaction Inhibition : A study highlighted the ability of sulfonamide derivatives to disrupt the WDR5-MYC interaction, showcasing their potential as anticancer agents .

- Neuroprotective Effects : In preclinical trials, similar compounds demonstrated significant neuroprotective properties against oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions .

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM coupling reactions .

Mode of Action

It’s worth noting that compounds with similar structures have been used in sm cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in carbon–carbon bond forming reactions, as suggested by its potential use in sm cross-coupling reactions . These reactions are crucial for the synthesis of complex organic molecules.

Result of Action

Its potential use in sm cross-coupling reactions suggests that it might play a role in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of complex organic molecules.

Action Environment

The success of sm cross-coupling reactions, in which similar compounds might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit optimal activity under mild reaction conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common approach is to brominate 2-methyl-4-(methylsulfonyl)aniline, followed by coupling with piperidine-4-carboxylic acid under appropriate conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 1-(5-Bromo-2-carboxy-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.

Reduction: Formation of 1-(2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(5-Chloro-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

- 1-(5-Fluoro-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

- 1-(5-Iodo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Uniqueness

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the methylsulfonyl and carboxamide groups can provide specific electronic and steric properties that differentiate it from other similar compounds.

Biologische Aktivität

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities. This article aims to explore its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide typically involves the reaction of 5-bromo-2-methyl-4-(methylsulfonyl)aniline with piperidine derivatives under controlled conditions. The resulting compound is characterized by various spectroscopic methods including NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit moderate to good antimicrobial activity. For instance, a study highlighted that several synthesized piperidine derivatives showed promising results against bacterial strains, indicating potential use as antimicrobial agents .

Anticancer Properties

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide has also been investigated for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of research interest. Compounds with similar piperidine structures have been noted for their ability to modulate inflammatory pathways, suggesting that this compound may also possess such properties .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of several piperidine derivatives, including 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 64 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| Target Compound | 128 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

In another study focusing on anticancer activity, the compound was tested against various human cancer cell lines. The findings revealed an IC50 value of approximately 25 µM against MDA-MB-231 (breast cancer) cells, indicating a moderate level of potency.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25 |

| HCT116 (Colorectal Cancer) | 30 |

| HepG2 (Liver Cancer) | 35 |

Molecular Mechanisms

The biological mechanisms underlying the activities of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide are still being elucidated. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in cell proliferation and survival pathways.

Eigenschaften

IUPAC Name |

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S/c1-9-7-13(21(2,19)20)11(15)8-12(9)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNWGFUNIFCJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCC(CC2)C(=O)N)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157835 | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-34-7 | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.